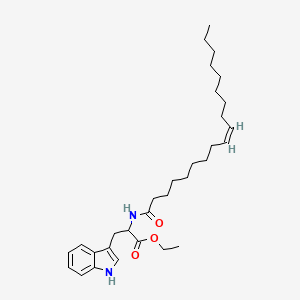
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride is a synthetic organic compound. It belongs to the anthraquinone family, which is known for its vibrant colors and applications in dyes and pigments. This compound is particularly notable for its use in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride typically involves the reaction of anthraquinone derivatives with amines. The process generally includes:
Nitration: of anthraquinone to introduce nitro groups.
Reduction: of nitro groups to amines.
Coupling: with dimethylaminomethylphenylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Can be reduced to form hydroquinones.
Substitution: Undergoes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and other industrial chemicals.
Scientific Research Applications
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic dye.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of 1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride involves its interaction with molecular targets such as enzymes and cellular structures. The compound can intercalate into DNA, affecting transcription and replication processes. It also generates reactive oxygen species upon exposure to light, which can induce cell damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-((4-((dimethylamino)methyl)phenyl)amino)anthraquinone
- 1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)-9,10-anthraquinone acetate
Uniqueness
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific color properties and reactivity profiles.
Properties
CAS No. |
69695-75-6 |
|---|---|
Molecular Formula |
C23H21N3O2.ClH C23H22ClN3O2 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
1-amino-4-[3-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C23H21N3O2.ClH/c1-26(2)13-14-6-5-7-15(12-14)25-19-11-10-18(24)20-21(19)23(28)17-9-4-3-8-16(17)22(20)27;/h3-12,25H,13,24H2,1-2H3;1H |
InChI Key |
MBYMHMBWQCJXBL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


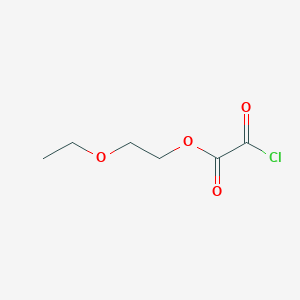
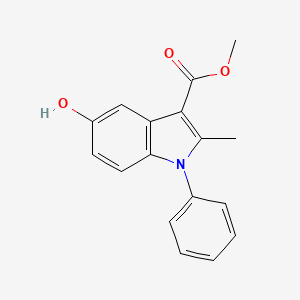
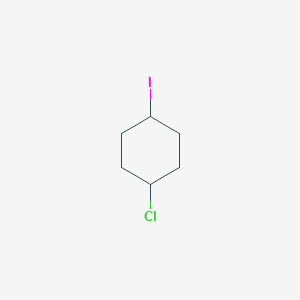
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
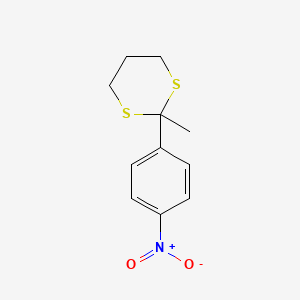
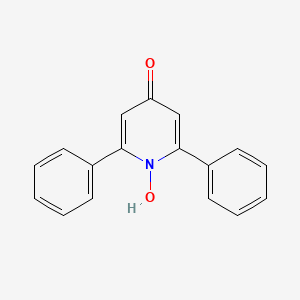

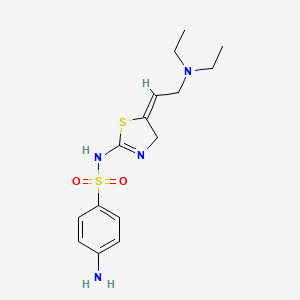
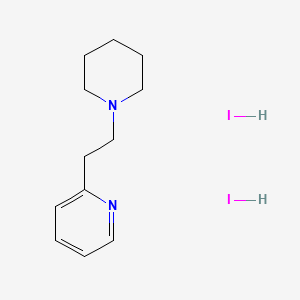
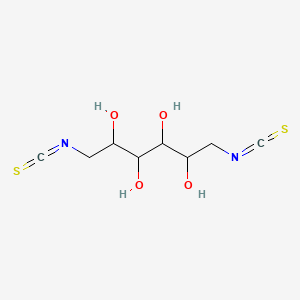
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)


